molecular formula C17H24N4O4S2 B4477345 1-(ETHANESULFONYL)-N-ETHYL-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-3-CARBOXAMIDE

1-(ETHANESULFONYL)-N-ETHYL-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-3-CARBOXAMIDE

Cat. No.: B4477345
M. Wt: 412.5 g/mol
InChI Key: QIYISZJBJVEPHI-UHFFFAOYSA-N
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Description

1-(ETHANESULFONYL)-N-ETHYL-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that features a piperidine ring, an oxadiazole ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(ETHANESULFONYL)-N-ETHYL-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the oxadiazole ring, the thiophene ring, and the piperidine ring. Common synthetic methods include:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Formation of the Thiophene Ring: This can be synthesized via the Gewald reaction, which involves the condensation of α-cyanoesters with sulfur and ketones.

    Formation of the Piperidine Ring: This can be synthesized through the hydrogenation of pyridine derivatives or via the Mannich reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of robust purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(ETHANESULFONYL)-N-ETHYL-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: Common nucleophiles include alkyl halides and amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the oxadiazole ring can yield amines.

Scientific Research Applications

1-(ETHANESULFONYL)-N-ETHYL-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: It can be used in the development of new materials with unique properties, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 1-(ETHANESULFONYL)-N-ETHYL-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.

    Tioconazole: Contains a thiophene nucleus and is used as an antifungal agent.

    Dorzolamide: Contains a thiophene nucleus and is used as an antiglaucoma agent.

Uniqueness

1-(ETHANESULFONYL)-N-ETHYL-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-3-CARBOXAMIDE is unique due to its combination of a piperidine ring, an oxadiazole ring, and a thiophene ring, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

N-ethyl-1-ethylsulfonyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O4S2/c1-3-20(12-15-18-16(19-25-15)14-8-6-10-26-14)17(22)13-7-5-9-21(11-13)27(23,24)4-2/h6,8,10,13H,3-5,7,9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIYISZJBJVEPHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NC(=NO1)C2=CC=CS2)C(=O)C3CCCN(C3)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(ETHANESULFONYL)-N-ETHYL-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
1-(ETHANESULFONYL)-N-ETHYL-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
1-(ETHANESULFONYL)-N-ETHYL-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-3-CARBOXAMIDE
Reactant of Route 4
1-(ETHANESULFONYL)-N-ETHYL-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-3-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
1-(ETHANESULFONYL)-N-ETHYL-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-3-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
1-(ETHANESULFONYL)-N-ETHYL-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-3-CARBOXAMIDE

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